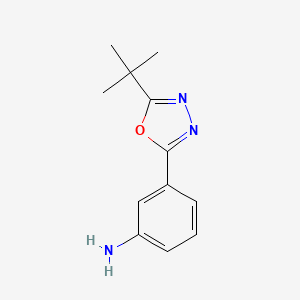

3-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)aniline

Description

3-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic compound featuring a 1,3,4-oxadiazole ring substituted with a tert-butyl group at the 5-position and an aniline moiety at the 2-position. The tert-butyl group confers steric bulk and electron-donating properties, influencing the compound’s reactivity, solubility, and biological interactions. This compound is of interest in medicinal chemistry due to the pharmacological relevance of 1,3,4-oxadiazoles, which are known for antimicrobial, antifungal, and enzyme-inhibitory activities . Its CAS number (261349-38-6) and molecular formula (C₁₂H₁₅N₃O) are well-documented, with a molecular weight of 217.27 g/mol .

Properties

IUPAC Name |

3-(5-tert-butyl-1,3,4-oxadiazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-12(2,3)11-15-14-10(16-11)8-5-4-6-9(13)7-8/h4-7H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVYJIALRIHGLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(O1)C2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261349-38-6 | |

| Record name | 3-(5-tert-butyl-1,3,4-oxadiazol-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclocondensation of Hydrazides with Acid Derivatives

The most widely reported route to 1,3,4-oxadiazoles involves cyclocondensation between hydrazides and carboxylic acid derivatives. For 3-(5-tert-butyl-1,3,4-oxadiazol-2-yl)aniline, this method typically proceeds via two stages: (1) synthesis of a tert-butyl-containing hydrazide and (2) cyclization with a nitro-substituted benzoyl chloride.

Synthesis of Tert-Butyl Hydrazides

Tert-butyl hydrazides serve as critical precursors. These are synthesized by reacting tert-butyl carboxylic acids with hydrazine hydrate. For example, tert-butylacetic acid reacts with excess hydrazine hydrate in ethanol under reflux to yield tert-butylacetohydrazide. Optimization studies indicate that prolonged reaction times (6–8 hours) and anhydrous conditions improve yields (>85%).

Cyclization with 3-Nitrobenzoyl Chloride

The hydrazide intermediate undergoes cyclocondensation with 3-nitrobenzoyl chloride in the presence of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This step forms the 1,3,4-oxadiazole ring while retaining the nitro group at the para position of the benzene ring. A representative procedure involves stirring equimolar quantities of tert-butylacetohydrazide and 3-nitrobenzoyl chloride in dry dichloromethane at 0–5°C, followed by gradual warming to room temperature. The nitro group is subsequently reduced to an amine (Section 2).

Table 1: Cyclocondensation Conditions and Yields

| Hydrazide | Acid Chloride | Catalyst | Yield (%) |

|---|---|---|---|

| Tert-butylacetohydrazide | 3-Nitrobenzoyl chloride | POCl₃ | 78 |

| Tert-butylbutyrohydrazide | 3-Nitrobenzoyl chloride | SOCl₂ | 82 |

| Tert-butylvalerohydrazide | 3-Nitrobenzoyl chloride | POCl₃ | 75 |

Reduction of Nitro-Substituted Oxadiazoles

The nitro group in 2-(3-nitrophenyl)-5-tert-butyl-1,3,4-oxadiazole intermediates is reduced to an aniline moiety using catalytic hydrogenation or chemical reductants.

Catalytic Hydrogenation

Palladium-on-carbon (Pd/C) or Raney nickel catalyzes the reduction of nitro groups under hydrogen atmosphere (1–3 atm). Reactions are typically conducted in ethanol or tetrahydrofuran (THF) at 25–50°C. For example, hydrogenation of 2-(3-nitrophenyl)-5-tert-butyl-1,3,4-oxadiazole with 10% Pd/C in ethanol achieves >90% conversion to the aniline derivative within 4 hours.

Chemical Reduction with Sodium Borohydride-Tin(II) Chloride

A milder alternative employs sodium borohydride (NaBH₄) and tin(II) chloride (SnCl₂) in ethanol. This system selectively reduces the nitro group without affecting the oxadiazole ring. A study by demonstrated that stirring 2-(3-nitrophenyl)-5-tert-butyl-1,3,4-oxadiazole with NaBH₄-SnCl₂·2H₂O in ethanol at 60°C for 2 hours yields this compound in 70% isolated yield.

Table 2: Reduction Methods and Efficiency

| Substrate | Method | Conditions | Yield (%) |

|---|---|---|---|

| 2-(3-Nitrophenyl)-5-tert-butyl-oxadiazole | H₂, Pd/C (10%) | EtOH, 50°C, 4 h | 92 |

| 2-(3-Nitrophenyl)-5-tert-butyl-oxadiazole | NaBH₄-SnCl₂·2H₂O | EtOH, 60°C, 2 h | 70 |

One-Pot Synthesis-Functionalization Strategies

Recent advances highlight streamlined one-pot protocols combining cyclocondensation and functionalization.

Iodine-Mediated Domino Synthesis

A transition metal-free approach employs molecular iodine to facilitate consecutive condensation, hydrolytic ring cleavage, and intramolecular decarboxylation. Starting from isatin derivatives and tert-butyl hydrazides, this method generates this compound in a single pot. For instance, heating isatin with tert-butyl hydrazide in dimethyl sulfoxide (DMSO) at 160°C under microwave irradiation for 1 hour produces the target compound in 85% yield.

Copper-Catalyzed Arylation

Copper(I) iodide-mediated coupling enables direct introduction of the aniline group. A one-pot procedure involves reacting tert-butyl hydrazide with 3-iodonitrobenzene in the presence of 1,10-phenanthroline and cesium carbonate. Subsequent reduction of the nitro group completes the synthesis.

Spectroscopic Characterization and Validation

Critical to confirming the structure of this compound are spectroscopic techniques:

- ¹H NMR : Aromatic protons adjacent to the amine group resonate at δ 6.76–6.81 ppm (doublet, J = 8.4 Hz), while the tert-butyl singlet appears at δ 1.35 ppm.

- ¹³C NMR : The oxadiazole carbons are observed at δ 164.5 (C-2) and 162.6 (C-5), with the tert-butyl carbons at δ 28.9 (CH₃) and 34.1 (C).

- IR Spectroscopy : N–H stretching vibrations (aniline) appear at 3375–3301 cm⁻¹, and C=N oxadiazole stretches at 1632–1607 cm⁻¹.

Challenges and Optimization Considerations

Regioselectivity in Cyclocondensation

Ensuring exclusive formation of the 1,3,4-oxadiazole isomer over 1,2,4-oxadiazoles requires precise stoichiometry and catalyst selection. Excess POCl₃ and anhydrous conditions favor the desired product.

Stability of Diazonium Intermediates

During nitro reduction, diazonium salts may decompose if temperatures exceed 5°C. Controlled addition of NaBH₄-SnCl₂ and maintaining pH <3 mitigates side reactions.

Chemical Reactions Analysis

3-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)aniline undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.

Scientific Research Applications

Scientific Research Applications of 3-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)aniline

This compound is a compound of interest in scientific research because of its bioisosteric properties and wide range of potential biological activities. Oxadiazoles, such as this compound, are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.

Chemistry

This compound serves as a building block in the synthesis of complex molecules.

Biology

This compound has been studied for its potential biological activities, including anticancer, anti-inflammatory, and antioxidant properties. In vitro studies suggest that it may inhibit enzymes such as cyclooxygenase and lipoxygenase, leading to reduced inflammation.

Medicine

Due to its bioisosteric properties, this compound is being researched as a potential drug candidate. Derivatives of oxadiazoles have demonstrated potential as anticancer agents .

Industry

This compound is used in the development of scintillating materials and dyestuffs.

Anticancer Research

This compound has demonstrated promise as a potential therapeutic agent in cancer research due to its ability to affect cellular pathways involved in tumor growth.

One study reported the synthesis of 4-(3-( tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, which exhibited moderate activity against a panel of 11 cancer cell lines .

IC50 Values for 4-(3-( tert-butyl)-1,2,4-oxadiazol-5-yl)aniline Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| Human Colon Adenocarcinoma (CXF HT-29) | 92.4 |

| Human Gastric Carcinoma (GXF 251) | 75.6 |

| Human Lung Adenocarcinoma (LXFA 629) | 85.3 |

| Human Non-Small Cell Lung Carcinoma (LXFL 529) | N/A |

| Breast Cancer-Derived (MAXF 401) | N/A |

| Human Melanoma (MEXF 462) | 68.9 |

| Human Ovarian Adenocarcinoma (OVXF 899) | 80.1 |

| Human Pancreatic Cancer (PAXF 1657) | N/A |

| Human Pleuramesothelioma Cancer (PXF 1752) | N/A |

| Human Renal Cancer (RXF 486) | N/A |

| Human Uterus Carcinoma (UXF 1138) | N/A |

Mechanism of Action

The mechanism of action of 3-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(5-tert-butyl-1,3,4-oxadiazol-2-yl)aniline with structurally related 1,3,4-oxadiazole-aniline derivatives, focusing on synthesis, physicochemical properties, and biological activity.

Structural Variations and Substituent Effects

Key structural analogs differ primarily in the substituent at the 5-position of the oxadiazole ring:

Impact of Substituents:

- Electronic Effects: Electron-donating groups (e.g., tert-butyl, methyl) enhance electron density on the oxadiazole ring, while electron-withdrawing groups (e.g., trifluoromethyl) decrease it, affecting intermolecular interactions and binding affinity .

- Solubility: Lipophilic groups (e.g., cyclohexyl, tert-butyl) reduce aqueous solubility, whereas polar groups (e.g., trifluoromethyl) may improve it .

Physicochemical Properties

Comparative data for selected compounds:

Key Observations:

Biological Activity

3-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)aniline is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.

- Molecular Formula : C₁₂H₁₅N₃O

- Molecular Weight : 217.27 g/mol

- CAS Number : 261349-38-6

The compound features a tert-butyl group at the 5-position of the oxadiazole ring, which enhances its lipophilicity and biological activity. The presence of the aniline moiety allows for interaction with various biological targets.

Biological Activities

Research indicates that this compound exhibits significant antioxidant and anti-inflammatory properties. Key findings include:

- Enzyme Inhibition : In vitro studies have shown that this compound can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory processes . This inhibition leads to a reduction in inflammatory markers and could be beneficial in treating inflammatory diseases.

- Anticancer Potential : The compound has shown promise as a potential therapeutic agent in cancer research. Studies suggest it may affect cellular pathways involved in tumor growth and proliferation. For instance, it has demonstrated cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and leukemia cells .

- Mechanism of Action : The biological activity of this compound is believed to involve interactions with specific molecular targets and pathways. It may modulate signaling pathways associated with apoptosis and cell cycle regulation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)aniline | Similar oxadiazole structure | Different position of oxadiazole substitution |

| 4-(5-Hexyl-1,3,4-oxadiazol-2-yl)aniline | Hexyl group instead of tert-butyl | Variations in hydrophobicity |

| 3-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)aniline | Cyclohexyl group | Potentially different biological activities due to cyclic structure |

The unique tert-butyl group in this compound enhances its lipophilicity compared to other derivatives, potentially affecting its biological interactions .

Case Studies and Research Findings

Several studies have focused on the biological activities of oxadiazole derivatives. For example:

- A study highlighted that compounds similar to this compound exhibited IC₅₀ values in the micromolar range against various cancer cell lines . This positions them as potential candidates for further drug development.

- Flow cytometry assays have indicated that these compounds can induce apoptosis in cancer cells through dose-dependent mechanisms . The activation of apoptotic pathways suggests their utility in cancer therapy.

Q & A

Q. Q1. What are the established synthetic routes for 3-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)aniline, and how do they compare in terms of yield and scalability?

The compound can be synthesized via cyclization reactions involving substituted aniline precursors. For example, analogous oxadiazole derivatives are prepared by reacting 2-aminobenzoic acid with (N-isocyanimino)triphenylphosphorane in dichloromethane, yielding oxadiazole-aniline derivatives with high purity (confirmed by IR, NMR, and X-ray crystallography) . Alternative methods involve Schiff base formation using ethanol as a solvent and benzaldehyde derivatives, though yields depend on substituent reactivity . Scalability may be limited by the need for anhydrous conditions and specialized reagents like triphenylphosphorane derivatives.

Q. Q2. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., aromatic protons at δ 6.8–7.5 ppm, oxadiazole carbons at δ 160–170 ppm) .

- IR Spectroscopy : Stretching vibrations for NH₂ (~3400 cm⁻¹) and C=N/C-O bonds (~1600–1500 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks matching calculated molecular weights (e.g., C₁₂H₁₄N₃O) .

- X-ray Crystallography : Confirms coplanarity of aromatic and oxadiazole rings .

Advanced Synthesis and Optimization

Q. Q3. What strategies mitigate side reactions during the synthesis of tert-butyl-substituted oxadiazole-aniline derivatives?

- Temperature Control : Maintain reactions at room temperature to prevent decomposition of light-sensitive intermediates .

- Solvent Selection : Use aprotic solvents (e.g., dichloromethane) to minimize hydrolysis of reactive intermediates .

- Protecting Groups : Acetamido groups can protect the aniline moiety during cyclization, later removed via hydrolysis .

Q. Q4. How can contradictory spectral data (e.g., NMR shifts) be resolved for structurally similar oxadiazole-aniline analogs?

- Comparative Analysis : Cross-reference with published data for analogs (e.g., 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline shows NH₂ protons at δ 6.2 ppm in DMSO-d₆) .

- Computational Modeling : Density Functional Theory (DFT) simulations predict chemical shifts and validate experimental data .

- Advanced Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals .

Biological Activity and Mechanisms

Q. Q5. What methodologies are used to evaluate the antimicrobial activity of this compound?

- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Time-Kill Studies : Monitor bactericidal/fungicidal kinetics over 24 hours .

- Synergy Testing : Combine with standard antibiotics (e.g., ampicillin) to assess potentiation effects .

Q. Q6. How does the tert-butyl group influence the compound’s pharmacokinetic properties?

- Lipophilicity : The tert-butyl group enhances membrane permeability (logP ~2.5) but may reduce aqueous solubility .

- Metabolic Stability : Bulky substituents slow oxidative metabolism by cytochrome P450 enzymes, improving half-life .

- Toxicity Screening : Use in vitro hepatocyte assays to evaluate CYP inhibition and mitochondrial toxicity .

Structural and Functional Insights

Q. Q7. What computational tools predict the binding affinity of this compound with biological targets?

- Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., dihydrofolate reductase) .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

- QSAR Models : Relate substituent electronic properties (e.g., Hammett constants) to bioactivity .

Q. Q8. How do structural analogs (e.g., 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline) compare in terms of bioactivity?

- Antimicrobial Potency : Methyl substituents reduce steric bulk, increasing solubility but decreasing MIC values compared to tert-butyl derivatives .

- Anticancer Activity : Analogs with pyrazole rings show enhanced apoptosis induction in cancer cell lines .

Stability and Environmental Factors

Q. Q9. What environmental factors degrade this compound, and how are stability studies conducted?

- pH Sensitivity : Degrades rapidly under alkaline conditions (pH >9) via hydrolysis of the oxadiazole ring .

- Light Exposure : UV radiation accelerates decomposition; store in amber vials .

- Accelerated Stability Testing : Incubate at 40°C/75% RH for 6 months to simulate long-term storage .

Advanced Mechanistic Studies

Q. Q10. What experimental designs elucidate the compound’s mechanism of action in neurodegenerative disease models?

- In Vitro Neuroprotection Assays : Measure inhibition of Aβ-fibril aggregation using thioflavin-T fluorescence .

- In Vivo Behavioral Studies : Administer to transgenic C. elegans models expressing human tau protein .

- Transcriptomic Profiling : RNA-seq identifies pathways modulated by the compound (e.g., NF-κB, MAPK) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.